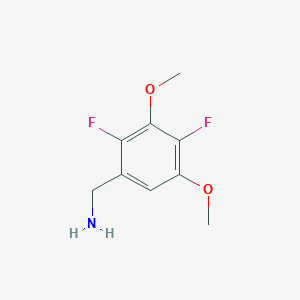
(2,4-Difluoro-3,5-dimethoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Difluoro-3,5-dimethoxyphenyl)methanamine is an organic compound with the molecular formula C15H15F2NO2 It is a derivative of methanamine, featuring two fluorine atoms and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-3,5-dimethoxyphenyl)methanamine can be achieved through several methods. One common approach involves the reduction of 2,4-difluoro-3,5-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) as the solvent . This method provides a straightforward route to obtain the desired amine compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluoro-3,5-dimethoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the functional groups attached to the phenyl ring.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted phenylmethanamines.
Scientific Research Applications
(2,4-Difluoro-3,5-dimethoxyphenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Difluoro-3,5-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its effects on biological systems are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: This compound is similar in structure but lacks the fluorine atoms present in (2,4-Difluoro-3,5-dimethoxyphenyl)methanamine.
3,4-Dimethoxybenzeneethanamine: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
The presence of both fluorine and methoxy groups in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity. These features distinguish it from other similar compounds and make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C9H11F2NO2 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
(2,4-difluoro-3,5-dimethoxyphenyl)methanamine |
InChI |
InChI=1S/C9H11F2NO2/c1-13-6-3-5(4-12)7(10)9(14-2)8(6)11/h3H,4,12H2,1-2H3 |
InChI Key |
FCJSGLOBJHTIAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)CN)F)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















